molecular formula C15H12ClN3O2S B8365258 2-Amino-N-(2-chloro-quinolin-8-yl)-benzenesulfonamide

2-Amino-N-(2-chloro-quinolin-8-yl)-benzenesulfonamide

Cat. No. B8365258
M. Wt: 333.8 g/mol
InChI Key: BMBPAWAKRBYQOQ-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 1 general procedure 4, N-(2-chloro-quinolin-8-yl)-2-nitro-benzenesulfonamide (Intermediate 255) (0.80 g, 2.2 mmol), SnCl2 (1.7 g, 8.8 mmol), 6N HCl (2 drops) and EtOH (15 ml) gave the title compound (0.59 g, 80%) which was used in the next steps without further purification.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([NH:12][S:13]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[N+:22]([O-])=O)(=[O:15])=[O:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.Cl[Sn]Cl>Cl.CCO>[NH2:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[S:13]([NH:12][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[N:3]=[C:2]([Cl:1])[CH:11]=[CH:10]2)(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC1=NC2=C(C=CC=C2C=C1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=C(C=CC=C2C=C1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)NC=1C=CC=C2C=CC(=NC12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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